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molecular formula C4H8ClNO3S B8447945 Butyrylsulfamoyl Chloride

Butyrylsulfamoyl Chloride

Cat. No. B8447945
M. Wt: 185.63 g/mol
InChI Key: PJEMPFXROXEBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538105B2

Procedure details

n-Butanoic acid (0.881 g, 10 mmol) was added slowly dropwise to chlorosulfonyl isocyanate (1.42 g, 10 mmol), with ice/water bath cooling as required to maintain gentle gas evolution. After the addition was complete, the residue was taken up in benzene (10 mL) and the mixture concentrated in vacuo to provide the title compound (1.85 g, quantitative) as a crystalline, hygroscopic solid.
Quantity
0.881 g
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=O)[CH2:2][CH2:3][CH3:4].[Cl:7][S:8]([N:11]=C=O)(=[O:10])=[O:9]>C1C=CC=CC=1>[C:1]([NH:11][S:8]([Cl:7])(=[O:10])=[O:9])(=[O:6])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0.881 g
Type
reactant
Smiles
C(CCC)(=O)O
Name
Quantity
1.42 g
Type
reactant
Smiles
ClS(=O)(=O)N=C=O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain gentle gas evolution
ADDITION
Type
ADDITION
Details
After the addition
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCC)(=O)NS(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.85 g
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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